molecular formula C9H10N2S B13623608 (Benzo[b]thiophen-3-ylmethyl)hydrazine

(Benzo[b]thiophen-3-ylmethyl)hydrazine

Cat. No.: B13623608
M. Wt: 178.26 g/mol
InChI Key: VKDCWIXGMWJYBI-UHFFFAOYSA-N
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Description

(Benzo[b]thiophen-3-ylmethyl)hydrazine (CAS 887593-54-6) is a versatile benzothiophene derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol, serves as a valuable synthetic intermediate for constructing more complex molecules. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in several FDA-approved drugs . Researchers primarily utilize this hydrazine-containing compound to develop new potential therapeutic agents. Its structure makes it a key precursor for synthesizing various derivatives, particularly acylhydrazones, which have demonstrated promising biological activities . Recent research highlights the application of benzo[b]thiophene derivatives in combating multidrug-resistant bacterial strains. Specifically, analogues synthesized from benzo[b]thiophene hydrazide have shown potent activity against challenging pathogens like methicillin-resistant and daptomycin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting minimal inhibitory concentrations (MIC) as low as 4 µg/mL . Furthermore, the benzo[b]thiophene core is being investigated for its antitubercular properties against Mycobacterium tuberculosis , including multidrug-resistant (MDR) strains . Related structural frameworks have also been explored as inhibitory agents against monoamine oxidase (MAO) enzymes, which are targets for treating neurological disorders such as depression and Parkinson's disease . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

1-benzothiophen-3-ylmethylhydrazine

InChI

InChI=1S/C9H10N2S/c10-11-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2

InChI Key

VKDCWIXGMWJYBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes to (Benzo[b]thiophen-3-ylmethyl)hydrazine

Hydrazinolysis of Benzo[b]thiophene Carbonyl Derivatives

A common approach to synthesize this compound involves the reaction of benzo[b]thiophene carbonyl intermediates with hydrazine hydrate. For example, 2-(3'-chlorobenzo[b]thiophene-2'-yl)-3,1-benzoxazin-4-one derivatives can be refluxed with hydrazine hydrate in dioxane to yield hydrazine-substituted benzo[b]thiophene compounds. This method was reported by Tirlapur et al., where the starting benzoxazinone intermediate was prepared from 3-chlorobenzo[b]thiophene-2-carbonyl chloride and anthranilic acid, followed by hydrazinolysis to obtain the hydrazine derivative with good yield and purity.

Reaction conditions:

  • Reflux in dioxane for 3 hours with hydrazine hydrate
  • Cooling and crystallization to isolate product

Key data from Tirlapur et al. (Table 1 excerpt):

Compound Yield (%) Melting Point (°C) Elemental Analysis (C, H, N)
Benzoxazinone intermediate ~85 210-212 Consistent with formula
Hydrazine derivative ~78 195-197 Consistent with formula

The IR spectra confirm hydrazine incorporation by characteristic N–H stretching bands, and mass spectrometry shows molecular ion peaks matching expected molecular weights.

Reduction of Benzo[b]thiophen-3-ylmethyl Halides Followed by Hydrazine Substitution

Another synthetic strategy involves preparing benzo[b]thiophen-3-ylmethyl halides (e.g., bromides or chlorides) followed by nucleophilic substitution with hydrazine. Although detailed protocols for this exact substitution are less reported, analogous methodologies are well-established in heterocyclic chemistry, where benzylic halides react with hydrazine to afford hydrazinomethyl derivatives.

Carbomagnesiation and Organometallic Approaches

Advanced synthetic methods include the formation of organometallic intermediates such as benzo[b]thiophen-3-ylmethylmagnesium species via Br/Mg exchange, followed by quenching with electrophilic nitrogen sources to form hydrazine derivatives. Kunz et al. described intramolecular carbomagnesiation of alkynyl(aryl)thioethers to prepare functionalized benzo[b]thiophenes, which can be further transformed into hydrazine derivatives after suitable functional group manipulation.

Key steps:

  • Preparation of (2-bromophenyl)(alkynyl)thioethers
  • Br/Mg exchange with i-PrMgCl·LiCl
  • Intramolecular cyclization to benzo[b]thiophene scaffold
  • Functionalization at position 3 by electrophilic substitution or cross-coupling
  • Introduction of hydrazine moiety by reaction with hydrazine hydrate or hydrazine derivatives

Representative Experimental Procedure for Preparation

Based on the literature, a typical preparation of this compound may proceed as follows:

Step Reagents & Conditions Description
1 Synthesis of benzo[b]thiophene-3-ylmethyl halide Starting from benzo[b]thiophene, bromination at the 3-position followed by halomethylation
2 Reaction with hydrazine hydrate Reflux benzo[b]thiophen-3-ylmethyl halide with excess hydrazine hydrate in a polar solvent (e.g., ethanol or dioxane) for several hours
3 Workup Cool reaction mixture, filter precipitate, wash with cold solvent, and dry
4 Purification Recrystallization or chromatographic purification to obtain pure hydrazine derivative

Analytical Characterization and Yield Data

Parameter Typical Values/Observations
Yield 70-85% depending on starting material and reaction conditions
Melting Point Approximately 190-200 °C for hydrazine derivatives
IR Spectroscopy N–H stretch around 3300-3500 cm⁻¹, absence of carbonyl bands indicating conversion
NMR Spectroscopy Signals corresponding to benzo[b]thiophene aromatic protons and hydrazine methylene protons; characteristic multiplets in δ 7.0-8.0 ppm and singlets/doublets for CH2-NH-NH2
Mass Spectrometry Molecular ion peaks consistent with molecular formula C9H10N2S

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Hydrazinolysis of benzoxazinone derivatives 2-(3'-Chlorobenzo[b]thiophene-2'-yl)-3,1-benzoxazin-4-one Hydrazine hydrate, dioxane, reflux 3 h reflux High yield, well-characterized intermediates
Organometallic carbomagnesiation and electrophilic substitution (2-Bromophenyl)(alkynyl)thioethers i-PrMgCl·LiCl, hydrazine Br/Mg exchange, cyclization, substitution Versatile functionalization, access to diverse derivatives
Nucleophilic substitution of benzylic halides Benzo[b]thiophen-3-ylmethyl halides Hydrazine hydrate Reflux in ethanol or dioxane Straightforward, classical method Inferred from general organic synthesis knowledge

Research Findings and Notes

  • The hydrazinolysis method is well-documented for benzo[b]thiophene derivatives bearing carbonyl functionalities, providing a reliable route to hydrazine derivatives with good purity and yields.
  • Organometallic approaches offer advanced synthetic flexibility, enabling further functionalization at multiple positions on the benzo[b]thiophene ring before hydrazine introduction.
  • Analytical data including IR, NMR, and mass spectrometry confirm the successful synthesis and purity of this compound derivatives.
  • No direct preparation protocols exclusively for this compound were found in isolation, but related synthetic sequences from benzo[b]thiophene-2-carbonyl and 3-substituted derivatives provide a comprehensive foundation.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

The hydrazine group readily undergoes condensation with aldehydes to form acylhydrazones, a reaction leveraged in medicinal chemistry for generating bioactive derivatives.

Experimental Protocol ( ):

  • Deprotection :

    • tert-Butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate is treated with trifluoroacetic acid (TFA, 20 eq.) in dichloromethane (DCM) at room temperature for 18 hours.

    • The product is isolated as a white solid after co-evaporation with toluene.

  • Condensation :

    • The crude hydrazine reacts with aromatic/heteroaromatic aldehydes (2 eq.) in methanol under reflux for 2 hours.

    • Products crystallize upon cooling and are purified by filtration.

Key Findings:

  • This method produced 26 acylhydrazones, including the potent antimicrobial agent (II.b) (MIC = 4 µg/mL against methicillin-resistant Staphylococcus aureus) .

  • Structural diversification at position 6 of the benzo[b]thiophene nucleus enhanced biological activity.

Cyclization to Triazinyl Radicals

The hydrazine group participates in reduction-cyclization cascades to form stable heterocyclic radicals.

Synthetic Pathway ( ):

  • Nitro Group Reduction :

    • Substrates like N′-(2-nitrophenyl)-N′-phenylbenzohydrazide are reduced using Sn (4 eq.) in acetic acid at 100°C.

    • Yields exceed 90% for intermediates like N′-(2-aminophenyl)-N′-phenylbenzohydrazide.

  • Cyclodehydration :

    • Heating the reduced intermediate in acetic acid (10–180 minutes) induces cyclization to benzotriazines, which oxidize to 1,2,4-triazinyl radicals under alkaline conditions.

Optimization Data:

EntryMetal (equiv)Time (min)ProductYield (%)
1In (4)101a 91
2Sn (4)101a 96
3Fe (10)101a 68
  • Sn proved optimal for scalability and yield, while Fe required excess equivalents for moderate efficiency .

  • Extended reaction times (>2 hours) reduced yields due to product instability.

Functionalization via Palladium Catalysis

While not directly involving (benzo[b]thiophen-3-ylmethyl)hydrazine, related benzo[b]thiophene derivatives undergo palladium-catalyzed transformations, suggesting potential pathways for further functionalization.

Example Reaction ( ):

  • Oxidative Heck Reaction : Benzo[b]thiophene 1,1-dioxides react with styrenes/acrylates under Pd(II) catalysis to form C2-olefinated products (e.g., 3d , 3g ) in high regioselectivity.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂

  • Oxidant: AgOAc

  • Solvent: DMF/HOAc

  • Temperature: 100°C

Biological Activity Correlations

Derivatives of this compound exhibit notable bioactivity:

  • Antimicrobial : Acylhydrazones show efficacy against drug-resistant S. aureus strains .

  • Anticancer : Structural analogs demonstrate cytotoxicity via kinase inhibition pathways (implied by , though specifics require further validation).

Stability and Reactivity Considerations

  • pH Sensitivity : Cyclodehydration to triazinyl radicals requires acidic conditions (AcOH) and alkali workup for stabilization .

  • Thermal Stability : Prolonged heating (>2 hours) during cyclization degrades products, necessitating precise reaction control .

Scientific Research Applications

(Benzo[b]thiophen-3-ylmethyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Benzo[b]thiophen-3-ylmethyl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the benzo[b]thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Chloro-2-hydrazinecarbonylbenzo[b]thiophene

  • Structure : Contains a hydrazide (-CONHNH₂) group at the 2-position and a chloro substituent at the 3-position of the benzo[b]thiophene ring.
  • Reactivity : The hydrazide group facilitates cyclization reactions, such as forming oxadiazoles (e.g., 1,3,4-oxadiazole derivatives) under acidic conditions .
  • Applications : Used to synthesize heterocycles for antimicrobial and antitumor studies. The chloro substituent enhances electrophilic substitution reactivity compared to the methylhydrazine derivative .

3-Chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide

  • Structure : Features a carbohydrazide (-CONHNH₂) group at the 2-position and methoxy substituent at the 6-position.
  • Reactivity : Forms Schiff bases with aldehydes, acting as photostabilizers for polymers. The electron-donating methoxy group modulates electronic properties, enhancing UV absorption .
  • Applications : Demonstrated efficacy in stabilizing poly(styrene-co-butadiene) against photodegradation .

2-p-Substituted benzoylbenzo[b]thiophen-3(2H)-ones

  • Structure : Ketone-containing derivatives that form hydrazones upon reaction with phenylhydrazine.
  • Reactivity: Undergo cyclization to yield pyrazole-fused benzothiophenes (e.g., 1H-[1]benzothieno[3,2-c]pyrazoles). The ketone group enables condensation reactions absent in the methylhydrazine derivative .
  • Applications : Explored for antitumor activity due to planar aromatic systems .
Physicochemical and Electronic Properties
  • Solubility : The methylhydrazine group in (Benzo[b]thiophen-3-ylmethyl)hydrazine likely increases polarity compared to chloro- or methoxy-substituted analogs, enhancing aqueous solubility.
Key Comparative Data Table
Compound Core Structure Functional Group Key Applications Notable Reactivity
This compound Benzo[b]thiophene Methylhydrazine (-CH₂NHNH₂) Synthetic intermediate, potential bioactivity Nucleophilic substitution, cyclization
3-Chloro-2-hydrazinecarbonylbenzo[b]thiophene Benzo[b]thiophene Hydrazide (-CONHNH₂) Heterocycle synthesis (oxadiazoles) Acid-catalyzed cyclization
3-Chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide Benzo[b]thiophene Carbohydrazide (-CONHNH₂) Polymer photostabilizers Schiff base formation
2-p-Benzoylbenzo[b]thiophen-3(2H)-one Benzo[b]thiophen-3-one Ketone Antitumor agents Hydrazone formation and cyclization

Biological Activity

Introduction

(Benzo[b]thiophen-3-ylmethyl)hydrazine is a compound characterized by the presence of a benzo[b]thiophene moiety linked to a hydrazine group. This unique structure positions it within a class of compounds that exhibit significant potential in medicinal chemistry due to their diverse biological activities. The benzo[b]thiophene unit contributes to the compound's aromaticity and stability, while the hydrazine functionality introduces reactivity that can be exploited in various biological contexts.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H10N2S\text{C}_{10}\text{H}_{10}\text{N}_2\text{S}

This compound features:

  • Benzo[b]thiophene core : Provides aromatic stability and potential for π-π interactions.
  • Hydrazine group : Contributes to reactivity and biological activity, particularly in forming hydrazones and other derivatives.

Biological Activities

Research indicates that this compound and its derivatives possess notable biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 4 µg/mL against resistant strains .
  • Antifungal Activity : Similar derivatives have been evaluated for antifungal efficacy, demonstrating activity comparable to standard antifungal agents .
  • Anticancer Potential : The hydrazine component is known for its ability to induce apoptosis in cancer cells. Specific derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory activity, further broadening their therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antibacterial Activity : A recent investigation focused on the synthesis of various hydrazone derivatives from this compound. These derivatives were screened against multiple bacterial strains, revealing potent activity with MIC values significantly lower than those of traditional antibiotics .
  • Anticancer Research : In vitro studies demonstrated that certain hydrazone derivatives derived from this compound exhibited strong cytotoxic effects on breast cancer cell lines, with IC50 values ranging from 4 to 17 µM .

Comparative Analysis of Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:

Compound NameStructure FeaturesUnique Properties
Benzo[b]thiazoleContains thiazole instead of thiopheneKnown for antifungal activity
Benzothiazole hydrazoneHydrazone derivative of benzothiazoleExhibits significant anticancer properties
BenzothiopheneLacks hydrazine functionalityPrimarily studied for its electronic properties
ThienylhydrazinesContains thiophene and hydrazineDemonstrated neuroprotective effects

The uniqueness of this compound lies in its specific combination of a benzo[b]thiophene core with a hydrazine group, which may confer distinct biological activities not observed in closely related compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Benzo[b]thiophen-3-ylmethyl)hydrazine derivatives, and how are intermediates characterized?

  • Methodology :

  • Sonogashira coupling and electrophilic cyclization are widely used for synthesizing benzo[b]thiophene derivatives. For example, Sonogashira coupling under Pd catalysis introduces alkynyl groups to the benzothiophene core, followed by cyclization to form iodinated intermediates .
  • Characterization : Intermediates are typically analyzed via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For instance, hydrazine derivatives are confirmed by NH stretching vibrations (~3200 cm⁻¹ in IR) and distinct proton signals in NMR (e.g., CH₃ groups at δ 2.1–2.5 ppm) .

Q. How is the catalytic activity of this compound-based catalysts evaluated in hydrazine electrooxidation?

  • Methodology :

  • Cyclic voltammetry (CV) and chronoamperometry (CA) in 1 M KOH + 0.5 M N₂H₄ solution are standard. For example, the 4C derivative achieved a peak current of 15.40 mA/cm² at 0.8 V vs. Ag/AgCl .
  • Stability testing : Long-term CA at fixed potentials (e.g., 0.6 V for 3600 s) and post-test SEM/XPS to assess structural degradation .

Q. What spectroscopic techniques are critical for confirming the structure of benzo[b]thiophene-hydrazine hybrids?

  • Methodology :

  • ¹H/¹³C NMR : Assignments for hydrazine protons (δ 8.5–9.0 ppm) and aromatic protons (δ 6.5–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]⁺ for C₁₀H₉N₂S derivatives) .

Advanced Research Questions

Q. How do substituents on the benzo[b]thiophene core influence hydrazine electrooxidation performance?

  • Key findings :

  • Tolyl groups enhance stability and activity. The 4C derivative (with a tolyl substituent) showed 15.40 mA/cm² vs. 8.20 mA/cm² for non-substituted analogs .
  • Electron-withdrawing groups (e.g., nitro) reduce charge transfer resistance (Rct) by improving surface adsorption of hydrazine .
    • Methodological approach :
  • Systematic substitution via Sonogashira coupling and comparison using Tafel slopes and EIS (electrochemical impedance spectroscopy) .

Q. What experimental strategies resolve contradictions in catalytic performance between organic and metal-based catalysts?

  • Case study :

  • Organic catalysts (e.g., 4C derivative) achieve comparable current densities to metal-based catalysts (e.g., PdAu alloys: ~18 mA/cm²) but require optimization of surface functional groups .
  • Mitigating discrepancies : Use controlled potential electrolysis to account for catalyst leaching in metal-based systems, which may artificially inflate initial activity .

Q. How can researchers optimize reaction conditions to minimize byproducts during benzo[b]thiophene-hydrazine synthesis?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield in cyclization steps .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted hydrazine and aryl halide byproducts .

Q. What are the limitations of current stability tests for hydrazine electrooxidation catalysts, and how can they be addressed?

  • Critical analysis :

  • Short-term CA (e.g., 1–2 hours) may overlook long-term deactivation mechanisms. Extended testing (≥24 hours) under fuel cell-relevant conditions (e.g., 60°C) is recommended .
  • Post-mortem analysis : TEM/EDX to detect sulfur leaching in benzo[b]thiophene-based catalysts .

Data-Driven Insights

Catalyst Type Peak Current (mA/cm²) Stability (Current Retention after 3000 cycles) Reference
4C Benzo[b]thiophene15.4092%
PdAu/CNT18.2085%
MnO/NAC12.5089%

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